1-methyl-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)piperazine
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Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from simpler compounds. For example, compounds incorporating pyrazole/piperidine/aniline moieties have been synthesized using methods that might be relevant for our compound of interest (Shawish et al., 2021). These processes often require optimization to ensure successful scale-up, as demonstrated in the synthesis of key intermediates for drugs like Crizotinib (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds can be investigated using X-ray crystallography, Hirshfeld, and DFT calculations. Such studies reveal the intermolecular interactions that control molecular packing and contribute to the compound's stability and reactivity. For instance, the study by Shawish et al. (2021) provides insights into the dominant interactions in s-triazine derivatives, which could be analogous to the molecular interactions in our compound of interest.
Chemical Reactions and Properties
Chemical reactions involving such complex molecules typically explore their reactivity with various chemical agents, leading to the formation of new compounds with distinct properties. The reactivity patterns can inform on potential applications or further modifications of the molecule. For example, the formation of pharmacologically active cyclized oxazolidine metabolites from piperazine derivatives underlines the importance of understanding the compound's dispositional properties (Sawant-Basak et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure of similar compounds are crucial for their application in various scientific areas. These properties are often determined through experimental studies and can be influenced by the compound's molecular structure and intermolecular interactions. For example, compounds with the piperazine moiety have been shown to possess distinct physical properties based on their molecular structure and substituents (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming new compounds through chemical reactions, are essential for understanding and utilizing these molecules in scientific research. The study of novel dihydropyridine derivatives linked to the piperazine core, for example, showcases the synthesis of new molecules with hybrid structures, demonstrating the versatility of piperazine derivatives in chemical synthesis (Hammad et al., 2023).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N8O/c1-22-10-12-25(13-11-22)18(27)24-8-4-15(5-9-24)17-21-20-16(23(17)2)14-26-7-3-6-19-26/h3,6-7,15H,4-5,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFHVRQNBBLDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)piperazine |
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